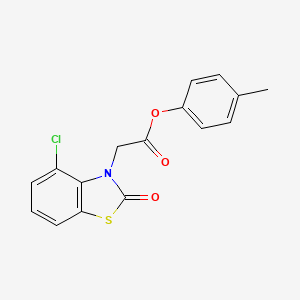
4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridine derivatives and is known to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory effects in animal models. Additionally, 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide is not fully understood. However, it is believed to act as a modulator of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By modulating the activity of these channels, 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide is thought to reduce neuronal excitability and prevent the development of seizures.
Biochemical and Physiological Effects:
4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter GABA in the brain, which is known to have a calming effect on the nervous system. Additionally, 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments is its potent anticonvulsant and analgesic effects. This makes it an ideal candidate for studying various neurological and pain-related disorders. However, one of the limitations of using 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide and its potential interactions with other drugs. Finally, the development of more water-soluble analogs of 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide could expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide involves the reaction of 3,4-dimethylphenylacetic acid with 3-pyridinecarboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield 4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide. The purity of the compound can be further enhanced by recrystallization.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-5-6-14(10-13(12)2)16(20)7-8-17(21)19-15-4-3-9-18-11-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRULFBBFKIEOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)



![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)

![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)
![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)
